molecular formula C15H18ClNO4S B2619518 (E)-2-(4-Chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide CAS No. 2249690-08-0

(E)-2-(4-Chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide

Cat. No. B2619518
M. Wt: 343.82
InChI Key: VDOODTRNNVRZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CES and has been synthesized using various methods.

Mechanism Of Action

CES has been reported to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. The inhibition of CAIX activity by CES leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. CES has also been reported to have anti-inflammatory properties, which may be mediated by its ability to inhibit the activity of cyclooxygenase-2 (COX-2).

Biochemical And Physiological Effects

CES has been reported to have various biochemical and physiological effects, including the inhibition of CAIX and COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth and metastasis. CES has also been shown to have anti-inflammatory effects, which may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

CES has several advantages for lab experiments, including its high yield of synthesis, its stability, and its ability to inhibit the activity of CAIX and COX-2. However, CES also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on CES, including the development of new synthetic methods for its production, the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, and the exploration of its properties for the development of new materials with unique properties. Other future directions include the investigation of its potential toxicity and its effects on various physiological processes. Further research on CES may lead to the development of new drugs and materials with significant applications in various fields.

Synthesis Methods

The synthesis of CES can be achieved through various methods, including the reaction of 4-chloroaniline with 3-chloroacetyl-4,4-dimethyltetrahydrofuran-2-one, followed by the reaction with sodium hydroxide and sulfonyl chloride. Another method involves the reaction of 4-chloroaniline with 3-chloroacetyl-4,4-dimethyl-2-oxooxane, followed by the reaction with sodium sulfite and sulfonyl chloride. Both methods have been reported to produce high yields of CES.

Scientific Research Applications

CES has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CES has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. In biochemistry, CES has been studied for its mechanism of action and its effects on various physiological processes. In materials science, CES has been explored for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-15(2)8-9-21-14(18)13(15)17-22(19,20)10-7-11-3-5-12(16)6-4-11/h3-7,10,13,17H,8-9H2,1-2H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOODTRNNVRZTA-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCOC(=O)C1NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-Chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.